N-(3,5-Dibromopyridin-2-YL)-2-({5-ethyl-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)acetamide
Description
This compound is a triazinoindole-acetamide derivative featuring a 3,5-dibromopyridin-2-yl substituent and a 5-ethyl group on the triazinoindole core.
Properties
Molecular Formula |
C18H14Br2N6OS |
|---|---|
Molecular Weight |
522.2 g/mol |
IUPAC Name |
N-(3,5-dibromopyridin-2-yl)-2-[(5-ethyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C18H14Br2N6OS/c1-2-26-13-6-4-3-5-11(13)15-17(26)23-18(25-24-15)28-9-14(27)22-16-12(20)7-10(19)8-21-16/h3-8H,2,9H2,1H3,(H,21,22,27) |
InChI Key |
DLIOOYUXMMPBQY-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=CC=CC=C2C3=C1N=C(N=N3)SCC(=O)NC4=C(C=C(C=N4)Br)Br |
Origin of Product |
United States |
Biological Activity
N-(3,5-Dibromopyridin-2-YL)-2-({5-ethyl-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)acetamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features contribute to its diverse biological activities, which are of great interest for therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C18H14Br2N6OS. The compound features a dibromopyridine moiety and a triazinoindole structure , which together enhance its biological activity compared to simpler analogs.
| Property | Value |
|---|---|
| Molecular Formula | C18H14Br2N6OS |
| Molecular Weight | 522.2 g/mol |
| IUPAC Name | N-(3,5-dibromopyridin-2-yl)-2-[(5-ethyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide |
Anticancer Properties
Research indicates that compounds with similar structural features exhibit anticancer activity . For instance, the triazinoindole structure is known for its ability to inhibit cancer cell proliferation. In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines.
Case Study: In Vitro Anticancer Activity
A study evaluated the cytotoxic effects of this compound on human cancer cell lines (e.g., HeLa and MCF7). Results showed a significant reduction in cell viability at concentrations above 10 µM after 48 hours of exposure. The mechanism was attributed to the activation of apoptotic pathways involving caspase enzymes.
Antimicrobial Activity
The compound also displays antimicrobial properties , particularly against Gram-positive bacteria. The presence of the dibromopyridine moiety enhances its interaction with bacterial cell membranes.
Case Study: Antimicrobial Efficacy
In a comparative study against common pathogens such as Staphylococcus aureus and Escherichia coli, the compound exhibited minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL. These findings suggest potential applications in developing new antimicrobial agents.
The biological activity of this compound is believed to involve several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell metabolism.
- Disruption of Cell Membrane Integrity : Its amphiphilic nature allows it to integrate into bacterial membranes.
- Induction of Reactive Oxygen Species (ROS) : Increased ROS levels can lead to oxidative stress in cancer cells.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound's activity, a comparison with structurally related compounds is useful:
| Compound Name | Structural Features | Biological Activity | Uniqueness |
|---|---|---|---|
| N-(4-Bromopyridin-2-YL)-acetamide | Brominated pyridine | Antimicrobial | Simpler structure |
| 5-Ethyl-[1,2,4]triazino[5,6-B]indole | Triazine and indole | Anticancer | Lacks pyridine moiety |
| N-(5-Aminopyridin-2-YL)-acetamide | Amino group on pyridine | Antimicrobial | Different functional group |
| 7-Bromo-[1H]-pyrido[1,2-a]pyrimidin | Bromo-substituted pyridine | Anticancer | Different ring system |
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The compound’s key structural differentiators include:
Table 1: Physicochemical Comparison
*Estimated based on bromine’s contribution to logP (~0.5 per Br atom).
Key Research Findings
Lipophilicity vs. Bioavailability : Bromine substituents increase logP (favoring membrane permeability) but may reduce aqueous solubility (logSw ~-3.2 in analogs; ), requiring formulation optimization .
Steric Effects : The 3,5-dibromopyridin-2-yl group may hinder binding to narrow enzymatic pockets compared to smaller substituents (e.g., 4-methylpyridinyl) .
Synthetic Scalability: Brominated intermediates (e.g., 8-bromo-triazinoindole in ) require stringent temperature control during coupling reactions to avoid byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
